

Comparative Analysis of Topoisomerase III Activity in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Topoisomerase inhibitor 3*

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Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as replication, transcription, and recombination. Among these, the type IA topoisomerases, Topoisomerase III α (TOP3A) and Topoisomerase III β (TOP3B), play crucial roles in maintaining genomic stability. In the context of oncology, where rampant proliferation and genomic instability are hallmarks, the activity of these enzymes is of significant interest. This guide provides a comparative analysis of Topoisomerase III activity, contrasting its roles and regulation in normal and cancerous cells, supported by available experimental data and detailed methodologies.

While direct comparative kinetic data of purified Topoisomerase III from normal versus cancerous tissues is limited in current literature, this guide synthesizes available information on expression levels, functional roles, and the methodologies to assess enzymatic activity, providing a framework for further investigation.

TOP3A and TOP3B: Distinct Roles and Implications in Cancer

TOP3A and TOP3B, though both type IA topoisomerases, have distinct functions and associations with cancer.

Topoisomerase III α (TOP3A) is primarily involved in resolving DNA replication and recombination intermediates. It forms a complex with the Bloom's syndrome helicase (BLM) to dissolve double Holliday junctions, a process critical for preventing sister chromatid exchanges and maintaining genomic stability. Pathogenic variants in TOP3A can lead to a Bloom-like syndrome, characterized by a predisposition to cancer, highlighting its role as a caretaker of the genome. In some cancers, altered TOP3A expression has been observed, suggesting its dysregulation can contribute to the genomic instability that fuels tumor progression.

Topoisomerase III β (TOP3B) is unique among human topoisomerases for its dual activity on both DNA and RNA. It is involved in resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and pose a threat to genome integrity. TOP3B has been implicated in neurological disorders, and its role in cancer is multifaceted. Increased expression of TOP3B has been correlated with a poorer prognosis in gastric cancer, yet a better outcome in epithelial ovarian carcinoma. Furthermore, genetic deletion of TOP3B has been linked to breast and renal cancers.

Data Presentation: Expression of TOP3A and TOP3B in Normal vs. Cancer Tissues

The following tables summarize the expression patterns of TOP3A and TOP3B in various normal and cancerous tissues, based on data from The Human Protein Atlas and other cited literature. The expression levels are generally categorized as High, Medium, Low, or Not detected based on immunohistochemistry staining.

Gene	Tissue	Normal Tissue Expression	Cancer Tissue Expression (Representative Cancers)	Reference
TOP3A	Breast	Low	Medium to High in a subset of breast cancers	The Human Protein Atlas
Colon	Low	Medium to High in a subset of colorectal cancers	The Human Protein Atlas	
Lung	Low	Medium to High in a subset of lung cancers	The Human Protein Atlas	
Ovary	Low	Medium to High in a subset of ovarian cancers	The Human Protein Atlas	
TOP3B	Breast	Low	Variable; immunopositivity in ~34% of breast carcinomas correlated with metastasis	[1]
Stomach	Low	Increased expression correlates with shorter overall survival in gastric cancer	[2]	
Ovary	Low	Increased expression correlates with better overall	[2]	

		survival in ovarian cancer
Colon	Low	Not well characterized

Experimental Protocols

Topoisomerase III Relaxation Assay

This assay measures the ability of Topoisomerase III to relax supercoiled DNA.

a. Materials:

- Purified recombinant or cellular Topoisomerase III
- Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
- Relaxation Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/ml BSA
- Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol
- Agarose gel (1%) in TBE buffer (90 mM Tris-borate, 2 mM EDTA)
- Ethidium bromide or other DNA stain
- UV transilluminator and gel documentation system

b. Procedure:

- Prepare reaction mixtures on ice. For a 20 µl reaction, add:
 - 2 µl of 10x Relaxation Assay Buffer
 - 200-500 ng of supercoiled plasmid DNA
 - Varying amounts of purified Topoisomerase III or cell extract

- Nuclease-free water to a final volume of 20 μ l
 - Incubate the reactions at 37°C for 30 minutes.
 - Stop the reaction by adding 5 μ l of Stop Solution/Loading Dye.
 - Load the samples onto a 1% agarose gel.
 - Run the gel at a low voltage (e.g., 1-2 V/cm) for several hours to resolve the different DNA topoisomers.
 - Stain the gel with ethidium bromide and visualize under UV light.
- c. Interpretation: Supercoiled DNA migrates faster in the gel than relaxed DNA. The activity of Topoisomerase III is determined by the conversion of the fast-migrating supercoiled plasmid to slower-migrating relaxed topoisomers.

Topoisomerase III Decatenation Assay

This assay assesses the ability of Topoisomerase III to separate interlinked DNA circles (catenanes).

a. Materials:

- Purified recombinant or cellular Topoisomerase III
- Kinetoplast DNA (kDNA), a network of catenated DNA minicircles from trypanosomes, or a synthetic catenated DNA substrate.
- Decatenation Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP (for type II topoisomerases, but often included as a control)
- Stop Solution/Loading Dye
- Agarose gel (1%) in TBE buffer
- Ethidium bromide or other DNA stain
- UV transilluminator and gel documentation system

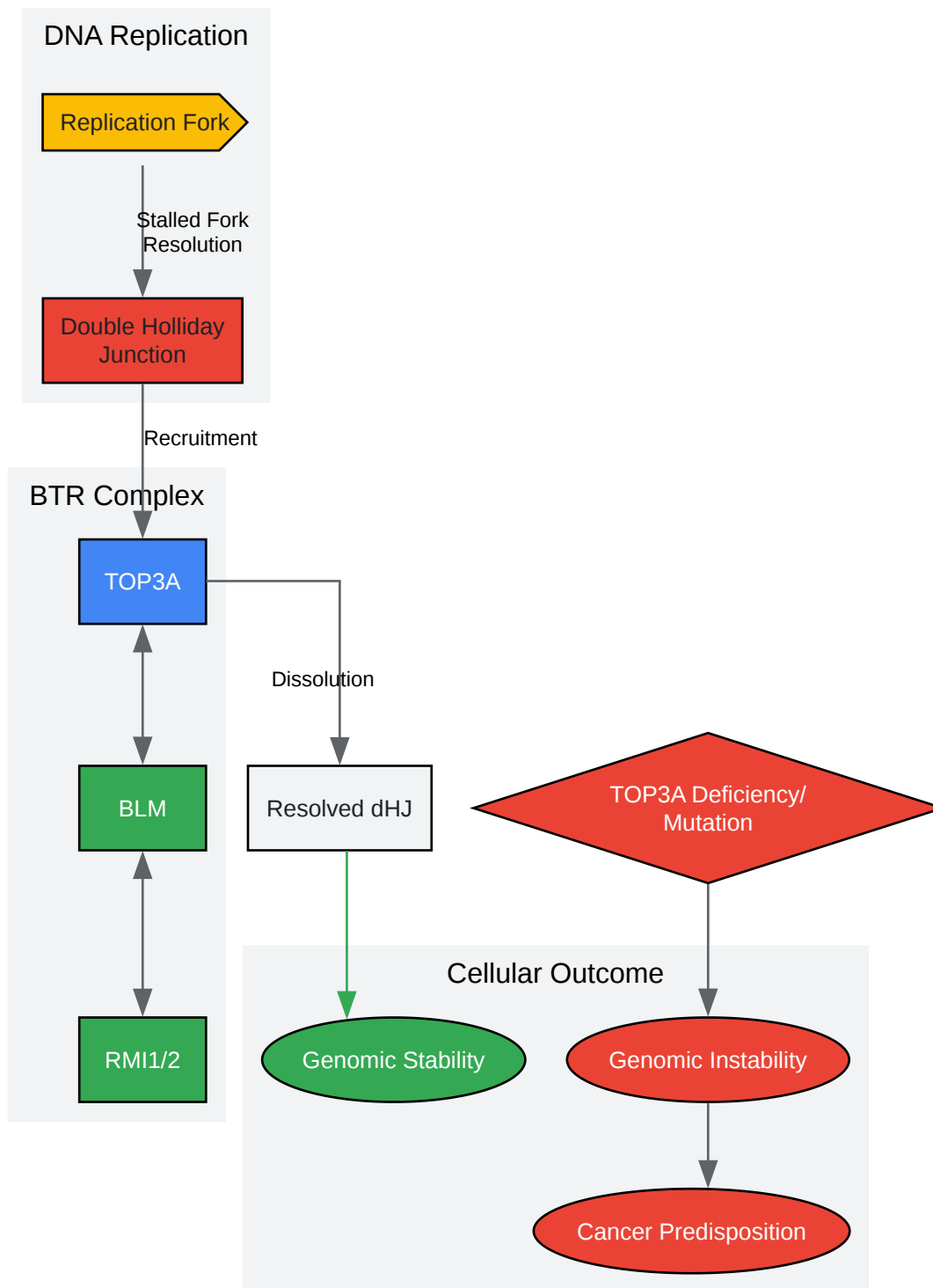
b. Procedure:

- Set up reaction mixtures on ice. For a 20 μ l reaction, add:
 - 2 μ l of 10x Decatenation Assay Buffer
 - 200 ng of kDNA
 - Varying amounts of purified Topoisomerase III or cell extract
 - Nuclease-free water to a final volume of 20 μ l
- Incubate at 37°C for 30-60 minutes.
- Terminate the reaction by adding 5 μ l of Stop Solution/Loading Dye.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis.
- Stain and visualize the gel.

c. Interpretation: Catenated kDNA is a large network that cannot enter the agarose gel and remains in the well. Active Topoisomerase III will release individual minicircles from the network, which will migrate into the gel as distinct bands (nicked-open and closed circular forms). The amount of released minicircles is proportional to the decatenation activity.

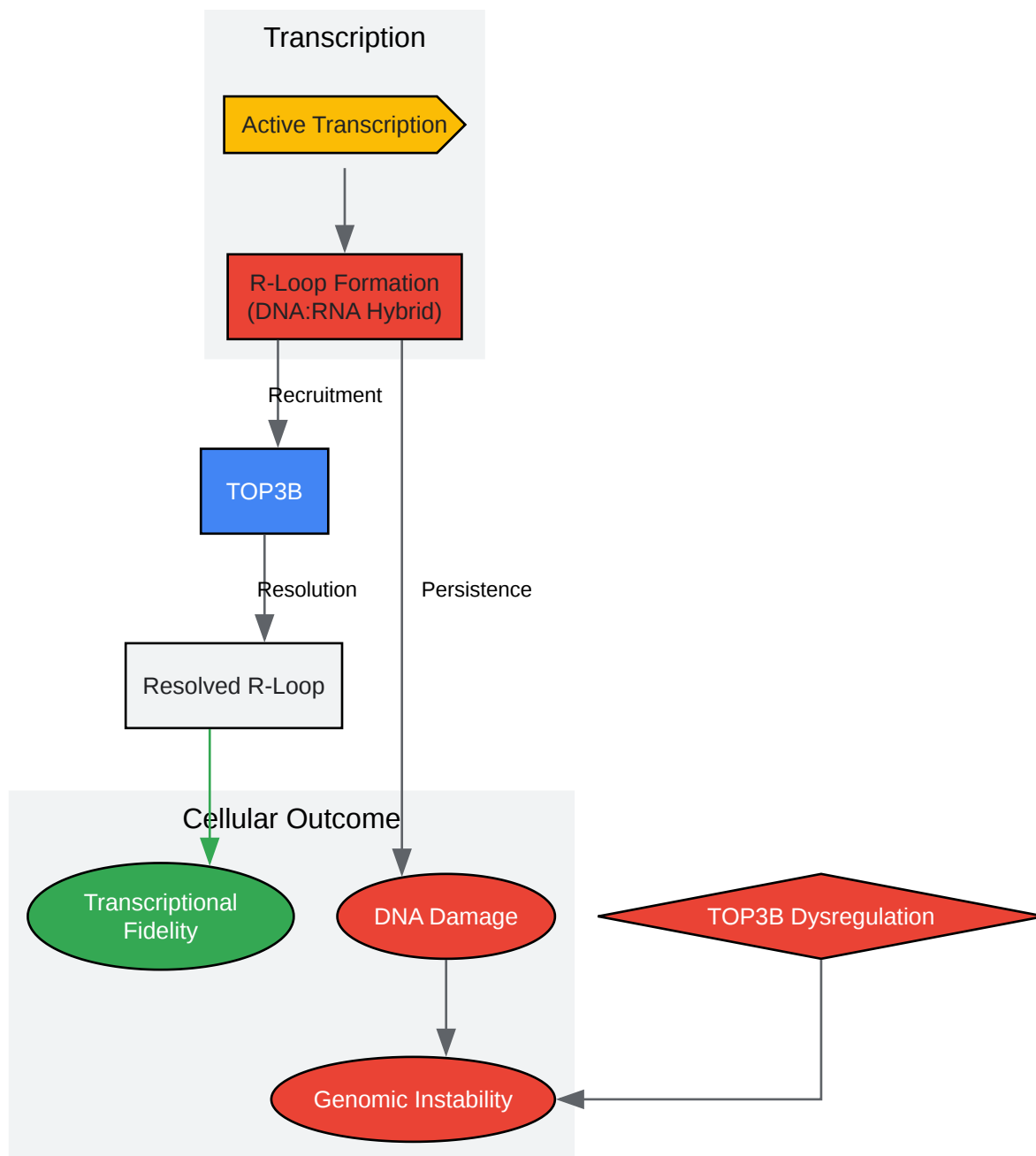
Mandatory Visualization

TOP3A in Genomic Stability

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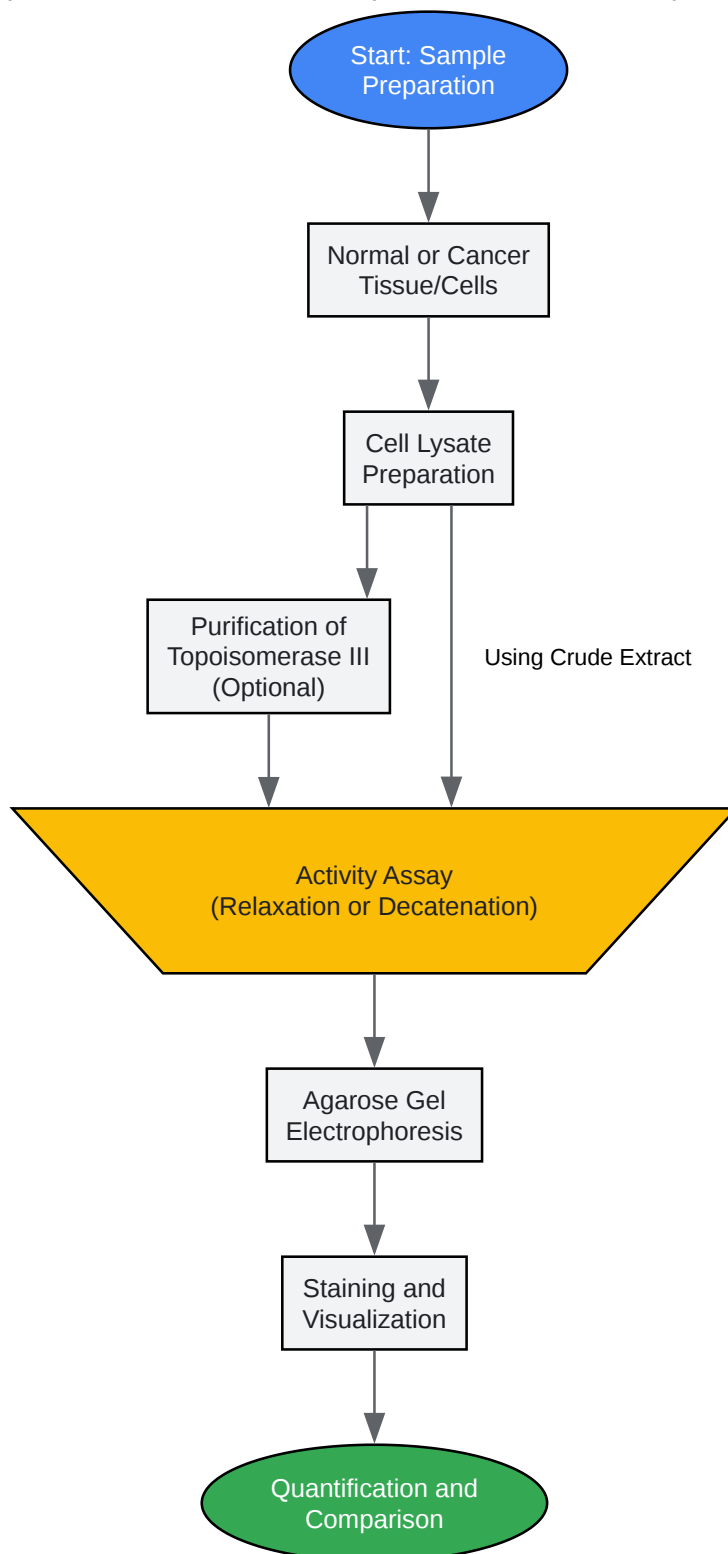
Caption: TOP3A's role in maintaining genomic stability.

TOP3B in R-Loop Resolution

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Caption: TOP3B's function in resolving R-loops during transcription.

Experimental Workflow for Topoisomerase III Activity Assay

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Caption: Workflow for assessing Topoisomerase III activity.

Conclusion and Future Directions

The available evidence indicates that Topoisomerase III α and III β are critical for maintaining genomic integrity, and their dysregulation is associated with various cancers. While expression studies provide valuable prognostic information, a significant gap exists in the direct comparative analysis of their enzymatic activities in normal versus cancerous states. Future research should focus on purifying TOP3A and TOP3B from primary normal and tumor tissues to perform detailed kinetic studies. Such data would provide a more precise understanding of how the catalytic functions of these enzymes are altered in cancer and could unveil novel therapeutic targets for cancers characterized by genomic instability. The development of specific inhibitors for TOP3A and TOP3B, guided by a deeper understanding of their enzymatic mechanisms in cancer, holds promise for novel anti-cancer strategies.

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- To cite this document: BenchChem. [Comparative Analysis of Topoisomerase III Activity in Normal vs. Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138130#comparative-analysis-of-topoisomerase-iii-activity-in-normal-vs-cancer-cells]

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